Estradiene dione-3-keta

Description

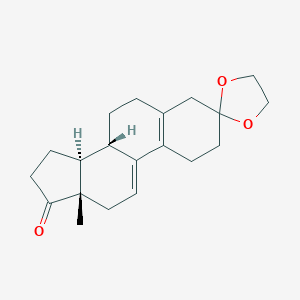

Structure

3D Structure

Properties

IUPAC Name |

(8S,13S,14S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOQKQRMICQUQC-AOIWGVFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC5(C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427741 | |

| Record name | Estradiene dione-3-keta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5571-36-8 | |

| Record name | Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5571-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005571368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiene dione-3-keta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RAF5TL6V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Estradiene dione-3-keta" CAS number 5571-36-8

An In-Depth Technical Guide to Estra-4,9-diene-3,17-dione and Its Chemical Precursors

Executive Summary

This technical guide provides a comprehensive overview of Estra-4,9-diene-3,17-dione, a synthetic steroid of significant interest in both pharmaceutical manufacturing and regulatory science. Initially, this document clarifies a common point of confusion regarding its Chemical Abstracts Service (CAS) number. The user-provided CAS number, 5571-36-8, correctly identifies Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal, a crucial intermediate in steroid synthesis. However, the pharmacologically active compound, widely known as Dienedione, is assigned CAS number 5173-46-6. This guide will focus principally on the latter, while elucidating the synthetic role of the former. We will delve into its chemical synthesis, pharmacological action as a prohormone, metabolic fate, and the advanced analytical methodologies required for its detection. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's multifaceted nature.

Part 1: Chemical Identity and Nomenclature

A precise understanding of chemical nomenclature is paramount for scientific integrity. The topic of this guide presents a classic case where structurally similar compounds, existing at different stages of a synthetic pathway, can be confused.

1.1 The Target Compound: Estra-4,9-diene-3,17-dione (Dienedione)

Estra-4,9-diene-3,17-dione (CAS: 5173-46-6) is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone family.[1][2] It is not approved for medical use but gained notoriety as a "designer" steroid and bodybuilding supplement, often marketed as a prohormone.[2][3] Its chemical structure is characterized by a steroid backbone with ketone groups at the C3 and C17 positions and conjugated double bonds at Δ⁴ and Δ⁹.[4]

1.2 The Synthetic Intermediate: Estradiene dione-3-keta (CAS 5571-36-8)

The CAS number 5571-36-8 specifically refers to Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) , also known as Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal.[5][6][7] This compound is a derivative of the core steroid where the C3 ketone has been protected by forming a ketal. This protection is a common strategy in multi-step organic synthesis to prevent the C3 ketone from reacting during transformations at other sites of the molecule. It is a key precursor in the synthesis of various hormonal drugs.[6]

Table 1: Core Compound Identification

| Identifier | Estra-4,9-diene-3,17-dione |

| IUPAC Name | (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione[8] |

| CAS Number | 5173-46-6[8] |

| Synonyms | Dienedione, 19-Norandrosta-4,9-diene-3,17-dione, Tren[8][9] |

| Molecular Formula | C₁₈H₂₂O₂[1] |

| Molecular Weight | 270.37 g/mol [1] |

| Physical Form | White to off-white powder[1] |

| Melting Point | 138-146 °C[1][10] |

| Crystal Structure | Orthorhombic, Space Group P2₁2₁2₁[10] |

Part 2: Synthesis and Pharmaceutical Significance

The primary legitimate application of Estra-4,9-diene-3,17-dione is as a critical intermediate in the pharmaceutical industry.[11] Its synthesis is a key step in the manufacturing of important steroid-based drugs with progestagenic activity, including Mifepristone and Ulipristal Acetate.[1][11][12]

A Concise Three-Step Synthetic Route

A frequently cited and efficient method for synthesizing Estra-4,9-diene-3,17-dione begins with a commercially available δ-lactone.[11][12][13] The causality behind this pathway lies in its efficiency and stereochemical control.

Step-by-Step Protocol:

-

Grignard Reaction: The starting material, δ-Lactone (compound 1), is reacted with a specific Grignard reagent (compound 2). This organometallic addition opens the lactone ring to form an intermediate alcohol (compound 3). This step is crucial for building the core carbon framework of the steroid.

-

Oxidation: The crude alcohol intermediate is then treated with an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid). This oxidizes the newly formed alcohol to a ketone, yielding the diketone precursor (compound 4).[11][13]

-

Domino Cyclization: The final and most critical step is a domino cyclization of the precursor (compound 4). This reaction is typically catalyzed by an acid-base catalyst like piperidinium acetate in refluxing toluene.[12][13] This intramolecular cascade reaction forms the A and B rings of the steroid nucleus, concurrently establishing the characteristic Δ⁴ and Δ⁹ double bonds to yield the final product, Estra-4,9-diene-3,17-dione.[11]

This three-step sequence achieves an overall yield of approximately 23.4%.[11][12]

Caption: Three-step synthesis of Estra-4,9-diene-3,17-dione.

Part 3: Pharmacological Profile and Mechanism of Action

As a prohormone, Estra-4,9-diene-3,17-dione is not the primary active compound. Its biological effects are mediated through its conversion to a more potent metabolite.

3.1 Conversion to Dienolone

Upon oral ingestion, Estra-4,9-diene-3,17-dione undergoes enzymatic conversion in the body, primarily in the liver. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the ketone at the C17 position to a hydroxyl group.[9] This biotransformation yields the active anabolic steroid dienolone (17β-hydroxy-estra-4,9-dien-3-one).[2][9][14]

3.2 Mechanism of Anabolic Action

Dienolone, the active metabolite, exerts its effects by binding to and activating androgen receptors (AR) located in the cytoplasm of target cells, such as skeletal muscle cells.[14] This binding event triggers a cascade of molecular events:

-

Receptor Activation & Translocation: The activated hormone-receptor complex translocates into the cell nucleus.

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

-

Gene Transcription: This binding modulates the transcription of androgen-responsive genes, leading to an increase in protein synthesis and nitrogen retention.[14]

The net result is an increase in muscle mass (hypertrophy) and strength.[14][15] The compound is also noted for powerful thermogenic effects, which can increase metabolic rate and contribute to fat loss.[9]

Caption: Metabolic activation and mechanism of action of Dienedione.

Part 4: Metabolism and Comparative Pharmacokinetics

Understanding the metabolic fate of Estra-4,9-diene-3,17-dione is critical for its detection in doping control and for comprehending its complete biological activity profile.

4.1 Primary Metabolic Pathways

In vitro studies using liver microsomes from humans, equines, and canines have elucidated the primary metabolic pathways.[16]

-

17-Keto Reduction: As mentioned, the most significant pathway across all species tested is the reduction to an isomer of 17-hydroxy-estra-4,9-dien-3-one (dienolone). This is considered the primary target metabolite for screening purposes.[3][16]

-

Hydroxylation: Other, less prominent pathways involve the direct hydroxylation of the steroid nucleus.[16]

-

Reduction and Hydroxylation: A combination of reduction and subsequent hydroxylation also occurs, leading to a variety of hydroxylated metabolites.[3][16]

-

Conjugation: For excretion, the parent compound and its metabolites undergo phase II metabolism, primarily glucuronidation, to increase water solubility.[4][17] In horses, Dienedione-3-glucuronide is a major urinary metabolite.[4][17]

4.2 Species-Specific Metabolic Differences

Comparative metabolism studies reveal interesting variations between species:

-

Equine: The equine model is unique in its ability to produce a di-reduced metabolite (an isomer of estra-4,9-diene-3,17-diol) and significant quantities of D-ring hydroxylated metabolites.[1][16]

-

Canine: Reductive metabolism is notably less significant in canines compared to humans and horses.[1][16]

Table 2: Major Identified Metabolites

| Metabolite | Description | Species Detected |

| 17-hydroxy-estra-4,9-dien-3-one (Isomers) | Primary active metabolite; 17-keto reduction | Human, Equine, Canine[16] |

| Hydroxylated Dienedione | Mono-hydroxylation of the parent compound | Human, Equine, Canine[3][16] |

| Hydroxylated-Reduced Dienedione | Products of both reduction and hydroxylation | Human, Equine, Canine[3][16] |

| Estra-4,9-diene-3,17-diol (Isomers) | Di-reduced metabolite | Equine[1][16] |

| Dienedione-3-glucuronide | Glucuronide conjugate for excretion | Equine[4][17] |

Part 5: Analytical Methodologies

The detection of Estra-4,9-diene-3,17-dione and its metabolites in biological matrices (urine, plasma) requires highly sensitive and specific analytical techniques. This is essential for both pharmacokinetic research and anti-doping enforcement.

5.1 Core Analytical Platforms

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying steroid hormones and their metabolites. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS provides excellent separation, sensitivity, and specificity for identifying compounds in complex matrices like urine.[1][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, often used for confirmation. Samples typically require derivatization (e.g., methoxyamine-trimethylsilyl derivatives) to increase the volatility and thermal stability of the analytes before GC analysis.[16]

5.2 Standard Experimental Protocol: UPLC-MS/MS Analysis

The following outlines a general workflow for the analysis of Dienedione and its metabolites in urine for a research or doping control setting.

-

Sample Preparation:

-

An aliquot of urine (e.g., 2 mL) is collected.

-

An internal standard is added to correct for analytical variability.

-

For total metabolite analysis, enzymatic hydrolysis (e.g., with β-glucuronidase) is performed to cleave glucuronide conjugates, converting them to their free form.

-

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the steroids from the urine matrix and concentrate the sample.

-

The sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

-

Chromatographic Separation (UPLC):

-

The reconstituted sample is injected into the UPLC system.

-

A reverse-phase C18 column is typically used for separation.

-

A gradient elution program with solvents like water (with formic acid) and acetonitrile or methanol is run to separate the analytes based on their polarity.

-

-

Detection (Tandem Mass Spectrometry):

-

The eluent from the UPLC is directed to the mass spectrometer.

-

Electrospray ionization (ESI) in positive mode is commonly used.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Dienedione and each target metabolite are monitored for highly specific and sensitive quantification.

-

Part 6: Applications and Regulatory Landscape

Estra-4,9-diene-3,17-dione occupies a unique position, being both a legitimate chemical intermediate and a controlled substance.

6.1 Intended Research and Industrial Applications

-

Pharmaceutical Intermediate: Its most important legitimate use is as a precursor in the synthesis of drugs like Mifepristone.[1][18]

-

Analytical Reference Standard: Purified Estra-4,9-diene-3,17-dione serves as a reference standard for the development and validation of analytical methods in forensic and sports science laboratories.[1]

6.2 Regulatory Status and Doping Control

Due to its anabolic properties and use as a performance-enhancing drug, Estra-4,9-diene-3,17-dione is strictly regulated.

-

It is prohibited in human and equine sports by the World Anti-Doping Agency (WADA) and the Fédération Équestre Internationale (FEI).[1][19]

-

In the United States, it became a Schedule III controlled substance under the Anabolic Steroid Control Act on January 4, 2010.[2][20]

-

It is classified as a Class C drug under the UK's Misuse of Drugs Act 1971.[20]

6.3 A Paradigm Shift: Endogenous Production in Horses

For years, this compound was considered exclusively synthetic. However, a landmark 2024 study published in Drug Testing and Analysis confirmed that Estra-4,9-diene-3,17-dione is produced endogenously in entire male horses (colts).[1][17][21] This discovery has profound implications for equine anti-doping, as it necessitates distinguishing between natural occurrence and illicit administration. Consequently, researchers have proposed a urinary threshold (30 ng/mL) to aid in this differentiation.[17][22]

6.4 Toxicology and Potential Side Effects

As an anabolic-androgenic steroid, its use is associated with significant health risks, particularly with high doses or prolonged use. These side effects are typical of AAS and can include:

-

Liver Toxicity: Potential for liver damage.[14]

-

Hormonal Imbalance: Disruption of the natural endocrine system, potentially leading to gynecomastia, hair loss, and testicular atrophy.[9][14]

-

Cardiovascular Risks: Increased blood pressure, adverse changes in cholesterol levels, and an elevated risk of cardiovascular disease.[14]

Conclusion

Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is a compound of significant complexity and dual identity. For the pharmaceutical chemist, it is a valuable intermediate, enabling the synthesis of life-changing medications. For the regulatory scientist and sports authorities, it is a potent prohormone and a controlled substance, the detection of which is a critical mission. The recent discovery of its endogenous nature in horses adds another layer of complexity, underscoring the necessity for continuous research and the development of sophisticated, quantitative analytical methods. This guide has aimed to provide the technical foundation necessary for professionals to navigate the synthesis, pharmacology, and analysis of this multifaceted steroid.

References

- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 2. Dienedione - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy Estra-4,9-diene-3,17-dione (EVT-340244) | 5173-46-6 [evitachem.com]

- 5. 5571-36-8 3-Ethylene dioxy-17-oxo estra-5(10), 9(11)-diene AKSci H058 [aksci.com]

- 6. CAS 5571-36-8: Estra-5(10),9(11)-diene-3,17-dione, cyclic … [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. Dienedione | C18H22O2 | CID 9835169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hanna@pharmade.com Hormone Raw Source China: Prohormone Dienedione(Tren; 19-norandrosta-4,9-diene-3,17-dione;4,9-estra) Raw Hanna@pharmade.com Bodybuilding Supplyments [hannapharmadehormonesource.blogspot.com]

- 10. X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. shop.lovetofeel.com [shop.lovetofeel.com]

- 16. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]

- 19. wada-ama.org [wada-ama.org]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. researchgate.net [researchgate.net]

- 22. research.polyu.edu.hk [research.polyu.edu.hk]

"Estradiene dione-3-keta" molecular structure and stereochemistry

An In-depth Technical Guide to Estra-4,9-diene-3,17-dione: Molecular Structure, Stereochemistry, and Synthetic Insights

Introduction

Estra-4,9-diene-3,17-dione, also known by the trivial name Dienedione, is a synthetic steroid of significant interest in pharmaceutical development and scientific research. With the chemical formula C₁₈H₂₂O₂, this 19-nortestosterone derivative serves as a crucial intermediate in the synthesis of various steroidal drugs, including the progestin Dienogest and the progesterone receptor modulator Mifepristone.[1][2][3] Historically, it has also been recognized as an orally active anabolic-androgenic steroid (AAS), functioning as a prohormone to the active metabolite dienolone.[2][4] This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and biological relevance of Estra-4,9-diene-3,17-dione, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

Estra-4,9-diene-3,17-dione possesses the foundational four-ring carbon skeleton characteristic of steroids, known as the cyclopentanoperhydrophenanthrene nucleus. Its systematic IUPAC name is 13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione.[4]

The defining structural features of Estra-4,9-diene-3,17-dione are:

-

A Tetracyclic System: Comprising three cyclohexane rings (A, B, and C) and one cyclopentane ring (D).

-

Two Ketone Groups: Located at the C3 and C17 positions.

-

Two Carbon-Carbon Double Bonds: Positioned between C4 and C5 in the A-ring, and between C9 and C10, spanning the B and C rings.

-

A Methyl Group: An angular methyl group at the C13 position.

The stereochemistry of the molecule is critical to its biological activity. The natural steroid scaffold imparts a specific three-dimensional conformation. X-ray powder diffraction data has confirmed that Estra-4,9-diene-3,17-dione crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[5] This specific spatial arrangement of atoms is crucial for its interaction with biological receptors.

Structural Confirmation Data

The structural elucidation of Estra-4,9-diene-3,17-dione is supported by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₂ |

| Molecular Weight | 270.37 g/mol |

| CAS Number | 5173-46-6 |

| Appearance | White to off-white powder |

| Melting Point | 138-144 °C |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Spectroscopic data from reference[1]

-

IR (KBr, cm⁻¹): 3447, 2928, 2855, 1738, 1661, 1608

-

¹H NMR (600 MHz, CDCl₃): Chemical shifts confirming the olefinic and steroidal protons.

-

¹³C NMR (150 MHz, CDCl₃): Resonances at δ = 217.9 and 210.8 confirming the two ketone carbons.

-

HRMS (ESI): m/z calculated for C₁₈H₂₂O₂ [M+H]⁺, providing the exact mass.

Chemical Synthesis and Reactivity

The synthesis of Estra-4,9-diene-3,17-dione is a key area of research due to its role as a pharmaceutical intermediate.[1][2][3][6] A notable and concise synthetic route involves a three-step sequence starting from a commercially available δ-lactone.[1][2][6]

Synthetic Workflow Diagram

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 3. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]

- 4. Dienedione - Wikipedia [en.wikipedia.org]

- 5. X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione, a steroidal intermediate of significant interest in the pharmaceutical industry. The document delves into its chemical and physical properties, synthesis, and its critical role as a precursor in the manufacturing of key active pharmaceutical ingredients (APIs), including Mifepristone and as a known impurity of Dienogest. This guide is intended to serve as a valuable resource for researchers and professionals engaged in steroid chemistry and drug development, offering a blend of theoretical knowledge and practical insights.

Introduction and Significance

Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione, also known by synonyms such as Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal and Dienogest EP Impurity L, is a synthetic steroid derivative of estradiol.[1][2] Its rigid tetracyclic core, characteristic of the estrane family, is strategically modified with a diene system and a cyclic acetal (ketal) protecting group at the C-3 position. This structural feature is pivotal, as it selectively masks one of the two ketone functionalities, allowing for regioselective reactions at the C-17 position. This targeted reactivity is fundamental to its utility as a key intermediate in the synthesis of complex steroidal APIs.[3]

The primary significance of this compound lies in its role as a building block for antiprogestational and antiglucocorticoid agents, most notably Mifepristone.[4] Furthermore, its identification as a process impurity in the synthesis of the progestin Dienogest underscores the importance of its characterization and control in pharmaceutical manufacturing.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this intermediate is essential for its handling, synthesis, and purification.

| Property | Value | Source(s) |

| CAS Number | 5571-36-8 | [4] |

| Molecular Formula | C₂₀H₂₆O₃ | [4] |

| Molecular Weight | 314.42 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 152-154 °C | [4] |

| Boiling Point | 488.1 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage Conditions | -20°C Freezer | [4] |

| Solubility | Low in water; soluble in organic solvents like chloroform and methanol (slight) | [5] |

Chemical Structure

The chemical structure of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is depicted below. The ethylene ketal at C-3 protects the ketone from reacting, while the C-17 ketone remains available for further chemical modification. The conjugated diene system at positions 5(10) and 9(11) is a key chromophore and influences the molecule's reactivity.

Caption: Chemical structure of the title compound.

Synthesis Protocol

The synthesis of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is a crucial step in the production of several important pharmaceuticals. The following protocol is based on established chemical transformations for the selective protection of steroidal ketones.

Synthesis from Estra-4,9-diene-3,17-dione

A common synthetic route involves the selective ketalization of the C-3 ketone of Estra-4,9-diene-3,17-dione.

Caption: Synthetic workflow for the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Estra-4,9-diene-3,17-dione in a suitable aprotic solvent such as toluene, add an excess of ethylene glycol.

-

Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and employ a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.

-

Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture and quench the acid catalyst with a mild base, for example, a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione.

Causality of Experimental Choices:

-

Solvent: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark trap.

-

Catalyst: p-Toluenesulfonic acid is a strong acid catalyst that is effective in promoting the formation of the cyclic acetal.

-

Excess Reagent: An excess of ethylene glycol is used to shift the reaction equilibrium towards the product side.

-

Selective Ketalization: The C-3 ketone is more sterically accessible and electronically favorable for ketalization compared to the C-17 ketone, allowing for regioselective protection under controlled conditions.

Spectroscopic Analysis

While publicly available, detailed spectroscopic data for this specific compound is limited, its structural features allow for the prediction of its characteristic spectral signatures. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis including 1H-NMR, Mass Spectrometry, and IR data.[5]

4.1. Expected ¹H-NMR Spectral Features (in CDCl₃):

-

Methyl Protons: A sharp singlet corresponding to the C-18 methyl group would be expected in the upfield region.

-

Ketal Protons: A multiplet in the region of 3.9-4.1 ppm, integrating to 4 protons, would be characteristic of the -O-CH₂-CH₂-O- group of the ethylene ketal.

-

Vinylic Proton: A signal corresponding to the proton at C-11 would be expected in the downfield region, characteristic of a double bond within a steroidal ring system.

-

Aliphatic Protons: A complex series of multiplets in the upfield region would correspond to the numerous methylene and methine protons of the steroid backbone.

4.2. Expected IR Spectral Features:

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ would be indicative of the C-17 ketone. The five-membered ring ketone typically absorbs at a higher frequency than a six-membered or acyclic ketone.

-

C=C Stretch: Absorptions corresponding to the C=C stretching of the diene system would be expected in the 1600-1680 cm⁻¹ region.

-

C-O Stretch: Strong C-O stretching bands associated with the ketal group would be present in the fingerprint region, typically around 1050-1150 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

4.3. Expected Mass Spectrometry (MS) Features:

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 314.42).

-

Fragmentation Pattern: Characteristic fragmentation patterns for steroidal ketones and ketals would be observed, including loss of ethylene from the ketal group and fragmentation of the steroid rings.

Role in Drug Development and Synthesis

The primary utility of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is as a strategic intermediate in the synthesis of more complex and biologically active steroids.

Intermediate in Mifepristone Synthesis

This compound is a key precursor in the synthesis of Mifepristone and its analogues. The protected C-3 ketone allows for nucleophilic addition at the C-17 ketone, a critical step in building the side chain of these potent antiprogestins.

Caption: Role as an intermediate in Mifepristone synthesis.

A general protocol for its use involves:

-

Grignard Reaction: Reaction of the C-17 ketone with a suitable Grignard reagent, such as propynylmagnesium bromide, to introduce the characteristic side chain of Mifepristone.

-

Epoxidation: Subsequent epoxidation of the 5(10)-double bond.

-

Further Functionalization: Additional modifications, often involving another Grignard reaction to introduce the bulky substituent at C-11.

-

Deprotection: Finally, acidic hydrolysis to remove the ethylene ketal protecting group at C-3, regenerating the ketone and yielding the final active pharmaceutical ingredient.

Dienogest Impurity

Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is recognized as "Dienogest EP Impurity L" in the European Pharmacopoeia.[2] Its presence as a process-related impurity in the synthesis of Dienogest necessitates its careful monitoring and control to ensure the quality and safety of the final drug product. This highlights the importance of robust analytical methods for its detection and quantification in pharmaceutical quality control.

Structure-Activity Relationship (SAR) Insights

While this compound is primarily an intermediate and not a final drug, its core structure is shared with potent progesterone receptor modulators. The 4,9-diene-3-one system is a common feature in many synthetic progestins and antiprogestins. The presence and nature of substituents at C-11 and C-17 are critical determinants of whether the compound will act as an agonist or an antagonist at the progesterone receptor. The bulky aryl group at the 11β-position is a hallmark of many progesterone receptor antagonists, including Mifepristone.[6]

Conclusion

Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is a steroidal compound of considerable importance in medicinal chemistry and pharmaceutical manufacturing. Its value lies in the strategic placement of a protecting group, which enables the regioselective synthesis of complex steroidal drugs. A thorough understanding of its properties, synthesis, and role as both a key intermediate and a process impurity is essential for scientists and researchers in this field. This guide provides a foundational understanding to aid in the efficient and controlled use of this versatile molecule.

References

A Technical Guide to Estra-4,9-diene-3,17-dione: From Anabolic Prohormone to a Key Pharmaceutical Intermediate

Executive Summary

Estra-4,9-diene-3,17-dione, commonly known as dienedione, occupies a unique and dichotomous position in the world of steroidal compounds. On one hand, it is recognized as a synthetic anabolic-androgenic steroid (AAS), formerly available as a bodybuilding supplement and now a controlled substance, that functions as a prohormone to the potent steroid dienolone.[1] On the other hand, and of greater significance to the scientific and pharmaceutical community, it serves as a critical and versatile intermediate in the industrial synthesis of a range of modern steroid-based therapeutics.[2][3] This guide provides an in-depth technical analysis of estra-4,9-diene-3,17-dione, moving beyond a simple description to explore its biological significance, metabolic fate, synthetic pathways, and analytical methodologies. We will dissect its role not as a metabolic product of other drugs, but as a foundational building block, providing researchers, chemists, and drug development professionals with a comprehensive understanding of its importance.

Chemical Identity and Physicochemical Properties

Estra-4,9-diene-3,17-dione is a steroid of the 19-nortestosterone group, characterized by a C18 estrane skeleton and double bonds at the C4 and C9 positions.[1] This specific unsaturation pattern is crucial to the biological activity of both the compound itself and the pharmaceuticals derived from it.

| Property | Value | Reference |

| IUPAC Name | 13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | [1] |

| Common Names | Dienedione, Estradienedione | [1] |

| CAS Number | 5173-46-6 | [4] |

| Molecular Formula | C₁₈H₂₂O₂ | [2] |

| Molecular Weight | 270.37 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 138-144 °C | [2] |

The Dual Role of Estra-4,9-diene-3,17-dione

The significance of this molecule can only be understood by examining its two distinct applications: as a performance-enhancing prohormone and as a pharmaceutical precursor.

As a Synthetic Anabolic-Androgenic Steroid (AAS)

Historically, estra-4,9-diene-3,17-dione was sold over the counter in dietary supplements for bodybuilders.[1] Its anabolic effects are not primarily from the compound itself, but from its conversion in the body to a more potent androgen.

Mechanism of Action as a Prohormone: Upon ingestion, estra-4,9-diene-3,17-dione undergoes metabolic transformation. The primary pathway is the reduction of the 17-keto group to a hydroxyl group, yielding its active metabolite, dienolone (17-hydroxy-estra-4,9-dien-3-one).[5] Dienolone is the primary active compound that binds to androgen receptors to exert anabolic and androgenic effects, such as increasing protein synthesis in muscle tissue.[6] Due to its potency and use as a performance-enhancing drug, estra-4,9-diene-3,17-dione is prohibited by the World Anti-Doping Agency (WADA) and is classified as a Schedule III controlled substance in the United States.[1][2][7]

Caption: Metabolic activation of Estra-4,9-diene-3,17-dione.

As a Critical Pharmaceutical Intermediate

For drug development professionals, the primary significance of estra-4,9-diene-3,17-dione lies in its role as a versatile starting material. Its rigid, unsaturated tetracyclic core is a privileged scaffold for synthesizing a variety of potent steroidal drugs, particularly those with progestogenic activity.[3][8]

It is a key intermediate in the synthesis of:

-

Mifepristone: A progesterone receptor modulator used for medication abortion and as an antiglucocorticoid.[2][3]

-

Ulipristal Acetate: A selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[3]

-

Dienogest: A fourth-generation progestin used in oral contraceptives and for the treatment of endometriosis.[9]

-

Other Progestins: Including norethindrone and trimegestone.[9]

Caption: Role as a central precursor in steroid drug synthesis.

Synthesis and Manufacturing

The efficient construction of the estra-4,9-diene-3,17-dione skeleton is of great industrial importance. Several synthetic routes have been developed, with a common strategy involving the sequential construction of the steroid's ring system.

Protocol Example: Three-Step Synthesis from δ-Lactone

A concise and effective method involves a three-step sequence starting from a commercially available δ-lactone.[3][8] This approach highlights key reactions in steroid chemistry.

Causality in Experimental Design: The choice of a Grignard reaction is ideal for forming a key carbon-carbon bond and introducing the precursor to the A-ring. The subsequent use of Jones reagent (chromium trioxide in sulfuric acid) is a classic and highly efficient method for oxidizing the intermediate secondary alcohol to the required ketone without affecting the other carbonyl group.[4] The final domino cyclization is an elegant step that efficiently forms the B-ring of the steroid core in a single transformation.

References

- 1. Dienedione - Wikipedia [en.wikipedia.org]

- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]

- 5. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]

Discovery and history of "Estradiene dione-3-keta" synthesis

An In-Depth Technical Guide to the Synthesis of Estra-4,9-diene-3,17-dione: History, Methodologies, and Applications

Abstract

Estra-4,9-diene-3,17-dione, a synthetic steroid of the 19-nortestosterone group, holds a position of significant interest in both pharmaceutical development and regulatory science.[1][2] It is a pivotal advanced intermediate in the synthesis of critical steroidal drugs, including Mifepristone and Ulipristal Acetate.[3][4] Historically, it was also known as "Dienedione" and was marketed as an orally active anabolic-androgenic steroid (AAS) before becoming a controlled substance.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the historical context of its synthesis, exploring key modern synthetic methodologies with step-by-step protocols, and explaining the chemical rationale behind these advanced procedures.

Introduction to Estra-4,9-diene-3,17-dione

Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is a C18 steroid characterized by a core four-ring gonane structure.[5] Its defining features are ketone groups at the C3 and C17 positions and conjugated double bonds at the C4 and C9 positions, which imbue it with unique chemical reactivity and biological significance. While its history is intertwined with the world of bodybuilding supplements as a prohormone to the active metabolite dienolone, its primary value in the scientific community lies in its role as a versatile building block for high-value pharmaceuticals.[1][2]

A recent and significant development has challenged the long-held belief that this compound was exclusively synthetic. A 2024 study revealed that Estra-4,9-diene-3,17-dione is produced endogenously in entire male horses, a finding with crucial implications for doping control in equine sports.[1][6]

Caption: The chemical structure of Estra-4,9-diene-3,17-dione.

Historical Context: The Foundation of Modern Steroid Synthesis

The ability to synthesize complex molecules like Estra-4,9-diene-3,17-dione rests on a century of groundbreaking chemical innovation. The 1930s, often called the "Decade of the Sex Hormones," saw the independent synthesis of testosterone from cholesterol derivatives by Adolf Butenandt and Leopold Ruzicka in 1935, an achievement that earned them the 1939 Nobel Prize in Chemistry.[5][7] This era marked the dawn of steroid chemistry, moving from tedious isolation from natural sources to controlled laboratory synthesis.

Pioneers like Russell Marker and Percy Lavon Julian further revolutionized the field. Marker's development of the "Marker Degradation" process in the 1940s allowed for the cost-effective production of progesterone from diosgenin, a sterol found in Mexican yams.[8] Julian's work on synthesizing hormones from plant sterols, such as stigmasterol from soybeans, laid the foundation for the industrial-scale production of cortisone and other critical steroid drugs.[9][10] These seminal achievements in both total and semi-synthesis provided the fundamental knowledge and chemical toolkits required to construct highly modified and non-natural steroid cores, including the unique 4,9-diene system.

Key Synthetic Strategies for Estra-4,9-diene-3,17-dione

Several synthetic routes to Estra-4,9-diene-3,17-dione have been developed. These methods often focus on efficiency, yield, and stereochemical control. Below is a detailed exploration of a prominent and well-documented three-step approach.

The Three-Step Domino Cyclization Approach

A concise and effective synthesis was developed by Ma et al., achieving a 23.4% overall yield from a commercially available δ-lactone.[3][11] This strategy is elegant in its construction of the complex steroidal core through a sequence of a Grignard reaction, an oxidation, and a key domino cyclization reaction.[4]

Caption: Workflow for the three-step synthesis of Estra-4,9-diene-3,17-dione.

Causality Behind Experimental Choices

-

Grignard Reaction: This classic organometallic reaction is employed to form a crucial carbon-carbon bond, adding the necessary carbon framework to the starting δ-lactone. It is a robust and high-yielding method for skeleton construction.[3]

-

Jones Oxidation: The crude alcohol intermediate from the Grignard step is oxidized to a ketone. Jones reagent (chromium trioxide in sulfuric acid and acetone) is a powerful oxidizing agent suitable for this transformation.[12] Its use here is efficient for converting the secondary alcohol to the required ketone functionality of precursor 4.[3][4]

-

Domino Cyclization: This is the key strategic step. A domino (or cascade) reaction involves a sequence of intramolecular transformations that occur without isolating intermediates. Using piperidinium acetate as a catalyst in refluxing toluene initiates a cyclization cascade in precursor 4, efficiently forming the B and C rings of the steroid nucleus to yield the final product.[3][4]

Experimental Protocol: Three-Step Synthesis

The following protocol is a summary of the methodology described by Ma et al.[3][4]

Step 1: Grignard Reaction

-

Prepare the Grignard reagent (2) from the corresponding halide and magnesium in an appropriate ether solvent (e.g., THF) under anhydrous conditions.

-

To a solution of δ-Lactone (1), add the prepared Grignard reagent dropwise at a controlled temperature.

-

The reaction generates a crude intermediate alcohol (3), which is used directly in the next step without extensive purification.[3]

Step 2: Oxidation

-

Dissolve the crude alcohol (3) in acetone.

-

Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color indicates the reaction is complete.

-

Quench the excess oxidant with isopropanol.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting diketone precursor (4) via column chromatography. This two-step process (Grignard and Oxidation) yields precursor 4 in approximately 72.6% yield.[4]

Step 3: Domino Cyclization

-

Dissolve the diketone precursor (4) (0.3 mmol) and an equimolar amount of piperidinium acetate (0.3 mmol) in toluene (3 mL).[3]

-

Heat the solution at reflux for 1.5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/EtOAc, 3:1) to afford pure Estra-4,9-diene-3,17-dione.[4]

Data Presentation: Reaction Yields

| Step | Transformation | Yield | Reference |

| 1 & 2 | δ-Lactone (1) → Diketone Precursor (4) | 72.6% | [3][4] |

| 3 | Diketone Precursor (4) → Final Product | 32.3% | [3][4] |

| Overall | δ-Lactone (1) → Final Product | 23.4% | [3][11] |

Conclusion and Future Outlook

The synthesis of Estra-4,9-diene-3,17-dione exemplifies the sophistication of modern organic chemistry, enabling the construction of complex molecular architectures for targeted applications. While its history is multifaceted, its current and future value is firmly rooted in its role as a key intermediate in the pharmaceutical industry.[13] The development of concise and efficient synthetic routes, such as the domino cyclization approach, is critical for the sustainable and cost-effective production of life-changing medicines. Further research will likely focus on optimizing these routes, potentially through novel catalytic methods, to improve yields and reduce environmental impact, ensuring its continued availability for the development of new therapeutics.

References

- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 2. Dienedione - Wikipedia [en.wikipedia.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Steroid - Wikipedia [en.wikipedia.org]

- 6. Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. swolverine.com [swolverine.com]

- 8. acs.org [acs.org]

- 9. Percy Lavon Julian - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]

- 13. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]

The Dual Persona of Estra-4,9-diene-3,17-dione: A Technical Guide for Hormonal Therapy Research

Introduction: Unveiling a Steroid of Intrigue

Estra-4,9-diene-3,17-dione, a synthetic steroid, presents a fascinating case study in hormonal research. Known colloquially as dienedione, this compound occupies a unique space, straddling the worlds of illicit performance enhancement and legitimate pharmaceutical development.[1] Historically recognized as an orally active anabolic-androgenic steroid (AAS) and a prohormone to the potent androgen dienolone, its primary claim to fame has been in the realm of bodybuilding supplements, leading to its classification as a Schedule III controlled substance in the United States.[1] However, its structural relationship to key hormonal agents and its role as an advanced intermediate in the synthesis of pharmaceuticals like Mifepristone underscore its significance to researchers in endocrinology and drug development.[2]

This technical guide provides an in-depth exploration of estra-4,9-diene-3,17-dione, moving beyond its public notoriety to dissect its biochemical functionality and its potential, albeit nuanced, role in hormonal therapy research. We will delve into its mechanism of action, metabolic fate, and the critical experimental protocols necessary to rigorously evaluate its androgenic properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex steroid.

Chapter 1: Physicochemical Properties and Synthesis

Estra-4,9-diene-3,17-dione is a 19-nortestosterone derivative with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol .[2] It typically presents as a white to off-white crystalline powder.[2]

The synthesis of estra-4,9-diene-3,17-dione is a multi-step process that has been approached through various strategies. A common route involves the use of a δ-lactone as a starting material, which undergoes a Grignard reaction followed by oxidation to form a diketone precursor. The final and critical step is a domino cyclization reaction to yield the estra-4,9-diene-3,17-dione structure.[2] The versatility of its steroid scaffold allows for various modifications, making it a valuable intermediate for creating a diverse range of steroid analogues.[2]

Chapter 2: The Prohormone Concept and Mechanism of Action

The primary mechanism by which estra-4,9-diene-3,17-dione exerts its biological effects is through its conversion to the active metabolite, dienolone (estra-4,9-dien-17β-ol-3-one).[2][3] This biotransformation is a critical step in its androgenic activity.

Metabolic Activation Pathway

The metabolic conversion of estra-4,9-diene-3,17-dione to dienolone is a key area of study for understanding its potency and duration of action. In vitro studies using human liver microsomes have been instrumental in elucidating these pathways. The primary metabolic transformation is the reduction of the 17-keto group to a hydroxyl group, yielding isomers of 17-hydroxy-estra-4,9-dien-3-one (dienolone).[2][4] Further metabolism can occur through hydroxylation and reduction of the parent compound and its initial metabolites.[4] For excretion, both the parent compound and its metabolites can undergo glucuronidation, which increases their water solubility.[2]

Caption: Metabolic pathway of Estra-4,9-diene-3,17-dione.

Androgen Receptor Binding of Dienolone

Dienolone, the active metabolite, exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription and leading to the physiological effects associated with androgens.[5]

Chapter 3: Experimental Protocols for Androgenic Activity Assessment

A thorough investigation of estra-4,9-diene-3,17-dione's role in hormonal therapy research necessitates robust and reproducible experimental methodologies. The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays to characterize its androgenic and anabolic potential.

In Vitro Androgen Receptor Competitive Binding Assay

This assay is fundamental for determining the ability of a test compound to bind to the androgen receptor by measuring its competition with a radiolabeled androgen.

Objective: To determine the half-maximal inhibitory concentration (IC50) of estra-4,9-diene-3,17-dione for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (LBD)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Dihydrotestosterone (DHT) (unlabeled androgen for standard curve)

-

Test compound (estra-4,9-diene-3,17-dione)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Scintillation cocktail

-

96-well plates

-

Filter mats

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and DHT in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare a working solution of [³H]-R1881 in the assay buffer at a concentration of approximately 1 nM.

-

Dilute the recombinant human androgen receptor in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM).

-

Competition Wells: Add 50 µL of each dilution of the test compound or DHT.

-

To all wells, add 50 µL of the [³H]-R1881 working solution.

-

To all wells, add 50 µL of the diluted androgen receptor.

-

-

Incubation:

-

Seal the plate and incubate at 4°C for 16-18 hours to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound and DHT.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Caption: Workflow for the Androgen Receptor Competitive Binding Assay.

In Vitro Androgen Receptor Transactivation Assay

This cell-based assay measures the functional consequence of androgen receptor binding, specifically the activation of gene transcription.

Objective: To determine the half-maximal effective concentration (EC50) of estra-4,9-diene-3,17-dione for androgen receptor-mediated gene transcription.

Materials:

-

A suitable mammalian cell line stably transfected with:

-

An expression vector for the human androgen receptor.

-

A reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cell culture medium and supplements.

-

Test compound (estra-4,9-diene-3,17-dione) and a reference agonist (e.g., DHT).

-

Lysis buffer.

-

Reporter gene assay substrate (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

-

96-well cell culture plates.

Protocol:

-

Cell Culture and Seeding:

-

Culture the reporter cell line under standard conditions.

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and the reference agonist in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the reporter enzyme.

-

-

Reporter Gene Assay:

-

Add the appropriate substrate for the reporter enzyme to each well.

-

Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability if necessary.

-

Plot the normalized reporter activity against the logarithm of the compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

In Vivo Hershberger Assay for Androgenic and Anabolic Activity

The Hershberger assay is the gold-standard in vivo method for assessing the androgenic and anabolic properties of a substance in a rodent model.

Objective: To evaluate the in vivo androgenic and anabolic effects of estra-4,9-diene-3,17-dione by measuring the weight changes in androgen-dependent tissues of castrated male rats.

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).

Protocol:

-

Animal Preparation:

-

Castrate peripubertal male rats (approximately 42 days of age).

-

Allow a post-operative recovery period of 7-10 days to ensure the regression of androgen-dependent tissues.

-

-

Dosing:

-

Randomly assign the animals to treatment groups (e.g., vehicle control, positive control, and at least two dose levels of the test substance).

-

The positive control is typically testosterone propionate (TP).

-

Administer the test compound (estra-4,9-diene-3,17-dione) and control substances daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and weigh the following androgen-dependent tissues:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands)

-

Levator ani-bulbocavernosus muscle

-

Glans penis

-

Cowper's glands

-

-

-

Data Analysis:

-

Calculate the mean tissue weights for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the tissue weights of the test substance groups to the vehicle control group.

-

A statistically significant increase in the weights of these tissues is indicative of androgenic and/or anabolic activity.

-

Chapter 4: Analytical Methodologies

Accurate quantification of estra-4,9-diene-3,17-dione and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection of estra-4,9-diene-3,17-dione and its metabolites.

Sample Preparation from Plasma/Serum:

-

Protein Precipitation: Add a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the analytes from endogenous interferences.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. Specific precursor-to-product ion transitions for estra-4,9-diene-3,17-dione and its metabolites should be optimized.

Chapter 5: Role in Hormonal Therapy Research: A Forward Look

While estra-4,9-diene-3,17-dione's history is dominated by its use as a performance-enhancing substance, its unique chemical structure and biological activity warrant consideration in the broader context of hormonal therapy research.

A Tool for Studying Androgen Receptor Signaling

As a prohormone that delivers a potent, non-aromatizable androgen (dienolone) to target tissues, estra-4,9-diene-3,17-dione can serve as a valuable research tool. It allows for the investigation of androgen receptor signaling pathways in the absence of confounding estrogenic effects that can arise from the aromatization of other androgens like testosterone.

Context within Selective Androgen Receptor Modulators (SARMs)

The field of hormonal therapy is increasingly focused on the development of Selective Androgen Receptor Modulators (SARMs). These are compounds that exhibit tissue-selective anabolic effects on muscle and bone while having minimal impact on androgenic tissues like the prostate. Although estra-4,9-diene-3,17-dione is a steroidal androgen, studying its tissue-specific effects and those of its metabolite, dienolone, can provide valuable insights into the structural features that govern tissue selectivity. This knowledge can inform the design of novel, non-steroidal SARMs with improved therapeutic profiles for conditions such as muscle wasting, osteoporosis, and andropause.

Potential in Prostate Cancer Research

The androgen receptor is a key driver of prostate cancer progression. Investigating the effects of androgens and anti-androgens on prostate cancer cell lines is a cornerstone of research in this area. While the direct application of a potent androgen like dienolone in prostate cancer therapy is unlikely, estra-4,9-diene-3,17-dione and its derivatives could be used in preclinical models to probe the mechanisms of androgen-dependent and castration-resistant prostate cancer.

Conclusion: A Compound of Continued Scientific Interest

Estra-4,9-diene-3,17-dione is more than just a footnote in the history of anabolic steroids. Its identity as a prohormone, its role as a synthetic intermediate, and its ability to activate the androgen receptor through its metabolite make it a subject of continued scientific interest. For researchers in hormonal therapy, a thorough understanding of its properties and the application of rigorous experimental methodologies are essential to unlock its potential as a research tool and to inform the development of next-generation androgen-targeted therapies. While its direct therapeutic application remains to be explored, its value as a chemical probe in the intricate world of nuclear receptor signaling is undeniable.

References

- 1. Dienedione - Wikipedia [en.wikipedia.org]

- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 3. Dienolone - Wikipedia [en.wikipedia.org]

- 4. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Spectroscopic Characterization of Estra-4,9-diene-3,17-dione

Prepared by a Senior Application Scientist

Introduction

Estra-4,9-diene-3,17-dione, also known commercially as Dienedione or Trenavar, is a synthetic steroid of significant interest to researchers in medicinal chemistry and drug development. With the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol , it serves as a crucial pharmaceutical intermediate in the synthesis of potent progestagenic agents like Mifepristone.[1][2] Historically, it has also been identified as an orally active anabolic-androgenic steroid (AAS) and is considered a prohormone to the active metabolite dienolone (17-hydroxy-estra-4,9-dien-3-one).[1][3] Its status as a synthetic AAS has led to its prohibition in human and equine sports by the World Anti-Doping Agency (WADA).[1]

The unambiguous identification and characterization of estra-4,9-diene-3,17-dione are paramount for quality control in pharmaceutical synthesis and for regulatory purposes in doping control. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this molecule. The causality behind the spectral features is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For estra-4,9-diene-3,17-dione, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed.[1]

Expected Mass Spectra

-

Molecular Ion Peak (M⁺•): In electron ionization (EI) GC-MS, estra-4,9-diene-3,17-dione is expected to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 270, corresponding to its monoisotopic mass.[4]

-

Protonated Molecule [M+H]⁺: When using softer ionization techniques like electrospray ionization (ESI) in LC-MS, the protonated molecule is typically observed at m/z 271.

Key Fragmentation Patterns

The fragmentation of the steroid nucleus is highly characteristic and provides a structural fingerprint. The conjugated diene system in the A and B rings influences the fragmentation pathways.

-

Mechanism Insight: The fragmentation is often initiated by ionization of one of the carbonyl oxygen atoms or the π-system of the double bonds. Subsequent cleavage of the steroid rings leads to the formation of stable carbocations.

-

Characteristic Fragments: Based on typical steroid fragmentation and data from spectral databases, the following key fragments are expected in an EI-MS spectrum[4]:

-

m/z 270: The molecular ion peak (M⁺•).

-

m/z 198: A significant fragment likely resulting from the cleavage of the D-ring.

-

m/z 174: Another prominent fragment, indicative of further cleavages within the steroid core.

-

This fragmentation pattern is crucial for distinguishing it from other steroid isomers in complex matrices, a common challenge in forensic and metabolic studies.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of estra-4,9-diene-3,17-dione is characterized by the distinct vibrational frequencies of its ketone and alkene groups.

Characteristic Absorption Bands

The structure contains two different ketone environments and a conjugated diene system, which give rise to specific, interpretable peaks in the IR spectrum.

-

C=O Stretch (α,β-Unsaturated Ketone): The ketone at the C3 position is conjugated with the C4=C5 double bond. This conjugation lowers the vibrational frequency of the carbonyl group due to delocalization of π-electrons, which slightly weakens the C=O bond. This absorption is expected in the range of 1650-1680 cm⁻¹ .

-

C=O Stretch (Five-Membered Ring Ketone): The ketone at the C17 position is located in a five-membered ring (D-ring). Ring strain in cyclopentanones shifts the carbonyl stretching frequency to a higher wavenumber compared to a typical acyclic ketone. This peak is expected around 1740-1750 cm⁻¹ .

-

C=C Stretch (Conjugated Diene): The conjugated carbon-carbon double bonds at C4=C5 and C9=C10 will produce a characteristic stretching vibration. This absorption is typically found in the 1600-1650 cm⁻¹ region.

The presence of these distinct carbonyl peaks is a definitive indicator of the dione structure, while the C=C stretch confirms the diene system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information for complete structural elucidation and is the gold standard for unambiguous identification. Both ¹H (proton) and ¹³C (carbon) NMR are essential.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For the 18-carbon structure of estra-4,9-diene-3,17-dione, 18 distinct signals are expected.

-

Expert Interpretation: The chemical shifts are highly diagnostic. The carbonyl carbons are the most deshielded and appear far downfield. The sp²-hybridized carbons of the diene system appear in the olefinic region, while the sp³-hybridized carbons of the steroid skeleton appear upfield.

-

Expected Chemical Shifts (δ):

-

C17 (Ketone): The carbonyl in the five-membered ring is expected to be significantly downfield, typically >215 ppm .

-

C3 (Ketone): The conjugated ketone at C3 will also be downfield, but generally slightly upfield of the C17 ketone, around ~200-210 ppm .

-

C4, C5, C9, C10 (Olefins): These four sp² carbons will resonate in the region of 120-170 ppm . The exact positions depend on their substitution and position within the conjugated system.

-

C13 & C18 (Alkyl): The quaternary C13 and the methyl C18 carbons will be found in the upfield aliphatic region. The angular methyl group (C18) is particularly characteristic, appearing around 13-18 ppm .

-

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Key Proton Signals:

-

Olefinic Proton (H4): The single proton on the C4=C5 double bond is the most downfield of the non-aromatic protons. It is expected to appear as a singlet or a narrow multiplet around 5.8-6.0 ppm . Its deshielded nature is due to its position on an sp² carbon and conjugation with the C3 carbonyl.

-

Angular Methyl Protons (H18): The three protons of the methyl group at C18 are a key landmark in steroid NMR. They typically appear as a sharp singlet in the upfield region, expected around 0.9-1.0 ppm .

-

Aliphatic Protons: The remaining 18 protons on the sp³-hybridized carbons of the steroid skeleton will produce a complex series of overlapping multiplets in the range of 1.2-3.0 ppm . Two-dimensional NMR techniques like COSY and HSQC are required for their complete assignment.

-

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of estra-4,9-diene-3,17-dione is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates this self-validating system.

Summary of Spectroscopic Data

The table below summarizes the key expected data points for the unambiguous identification of estra-4,9-diene-3,17-dione.

| Technique | Feature | Expected Value / Observation | Interpretation |

| MS (EI) | Molecular Ion (M⁺•) | m/z 270 | Confirms molecular weight. |

| Key Fragments | m/z 198, 174 | Characteristic of the steroid core structure. | |

| IR | C=O Stretch (C17) | ~1740-1750 cm⁻¹ | Ketone in a 5-membered ring. |

| C=O Stretch (C3) | ~1650-1680 cm⁻¹ | α,β-unsaturated ketone. | |

| C=C Stretch | ~1600-1650 cm⁻¹ | Conjugated diene system. | |

| ¹³C NMR | C17 | >215 ppm | Carbonyl carbon in a 5-membered ring. |

| C3 | ~200-210 ppm | Conjugated carbonyl carbon. | |

| C4, C5, C9, C10 | 120-170 ppm | Olefinic carbons. | |

| C18 | ~13-18 ppm | Angular methyl carbon. | |

| ¹H NMR | H4 | ~5.8-6.0 ppm (s) | Olefinic proton adjacent to carbonyl. |

| H18 | ~0.9-1.0 ppm (s) | Angular methyl protons. |

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data described.

Protocol 1: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, and hold for 5 min.

-